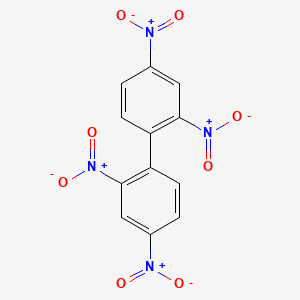
2,4,2',4'-Tetranitrobiphenyl
説明
Synthesis Analysis
The synthesis of 2,4,2',4'-Tetranitrobiphenyl and its derivatives involves multiple steps, including nitration and coupling reactions. For instance, Zhu Ya-ping (2009) discusses the preparation of 2,2',6,6'-Tetranitro-4,4'-di(trifluoromethyl)-biphenyl from p-chloro trifluoromethylbenzene through nitration and Ullmann coupling reaction, achieving an overall yield of 68% (Zhu Ya-ping, 2009). This process highlights the chemical flexibility and the complex synthesis pathway that can be tailored to produce specific nitrobiphenyl compounds.
Molecular Structure Analysis
The molecular structure of nitrobiphenyl compounds, including 2,4,2',4'-Tetranitrobiphenyl, is characterized by the presence of nitro groups attached to a biphenyl framework. These structures have been studied using X-ray crystallography to determine their spatial configuration and understand how substitutions affect their physical and chemical properties. For example, compounds like 2,2',6,6'-Tetranitro-4,4'-biphenyldicarboxylic acid have been analyzed to reveal a three-dimensional infinite network structure through hydrogen bonding, indicating the structural complexity of these molecules (Wu, Rui-feng, & Shi, He-ping, 2011).
Chemical Reactions and Properties
Chemical reactions involving 2,4,2',4'-Tetranitrobiphenyl are influenced by the presence of nitro groups, which can participate in various reactions including oxidative imination and reduction processes. For instance, Gallardo et al. (2001) explored the electrochemical reduction of 2,4,2',4'-Tetranitrobiphenyl, demonstrating the formation of dianionic species with unique properties (Gallardo, Guirado, Marquet, & Moreno, 2001). Such studies highlight the reactivity and potential applications of nitrobiphenyls in various chemical contexts.
Physical Properties Analysis
The physical properties of 2,4,2',4'-Tetranitrobiphenyl derivatives, such as thermal stability, crystal structure, and solubility, are crucial for their application in material science and other fields. Research by Wu et al. (2011) on the crystal structure of tetranitro biphenyldicarboxylic acid derivatives provides insights into the stability and potential utility of these compounds in high-temperature applications (Wu, Rui-feng, & Shi, He-ping, 2011).
Chemical Properties Analysis
The chemical properties of 2,4,2',4'-Tetranitrobiphenyl, including its reactivity, potential as an energetic material, and interactions with other chemical species, are areas of active research. Studies have focused on understanding how the introduction of nitro and other substituent groups affects the reactivity and stability of these compounds. The research conducted by Gallardo et al. (2001) on the electrochemical behavior of 2,4,2',4'-Tetranitrobiphenyl is an example of efforts to delineate the chemical properties of nitrobiphenyl compounds (Gallardo, Guirado, Marquet, & Moreno, 2001).
科学的研究の応用
Structural Determination and Mutagenicity
- Mutagenic Metabolites : 2,4,2',4'-Tetranitrobiphenyl has been studied for its mutagenic metabolites. A study found that its most mutagenic metabolite in Salmonella typhimurium TA98 is 2,4'-diamino-2',4-dinitrobiphenyl (Hirayama et al., 1991).
Chemical Structure and Mutagenicity Relationship
- Mutagenicity in Various Strains : The relationship between the mutagenic potency in Salmonella typhimurium strains and the chemical structure of nitro biphenyls including 2,4,2',4'-Tetranitrobiphenyl has been explored (Hirayama et al., 1986).
Synthesis and Labelling
- Synthesis of Labelled Compounds : There is research on synthesizing 14C-labelled 2,4,2',4'-Tetranitrobiphenyl for use in studies involving radioactive materials (Melvås, 1974).
Electochemical Reduction
- Electrochemical Reduction Analysis : Studies have been conducted on the electrochemical reduction of 2,2'-4,4'-Tetranitrobiphenyl, observing transitions between singlet and triplet states (Gallardo et al., 2001).
Synthesis of Substituted Dibenzophospholes
- Intermediate Synthesis : Research includes the synthesis of intermediate biphenyls and quaterphenyls from 2,4,2',4'-Tetranitrobiphenyl (Cornforth et al., 1982).
Macrocyclic Polyamine Study
- Zinc(II) Ion in Hydrolysis Enzymes : Macrocyclic polyamine ligands, including studies with 4-nitrophenyl acetate, have been used to understand the role of Zn(II) in enzymes (Kimura & Koike, 1991).
特性
IUPAC Name |
1-(2,4-dinitrophenyl)-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O8/c17-13(18)7-1-3-9(11(5-7)15(21)22)10-4-2-8(14(19)20)6-12(10)16(23)24/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJCKALRMXKDIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171228 | |
| Record name | 2,4,2',4'-Tetranitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,2',4'-Tetranitrobiphenyl | |
CAS RN |
1820-59-3 | |
| Record name | 2,2′,4,4′-Tetranitro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,2',4'-Tetranitrobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,4'-Tetranitrobiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,2',4'-Tetranitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,2',4'-Tetranitrobiphenyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKZ9L549D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



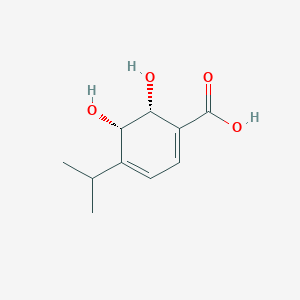
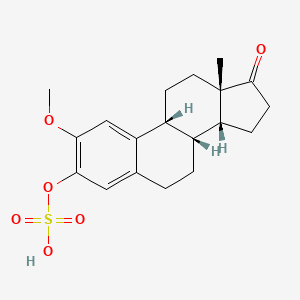
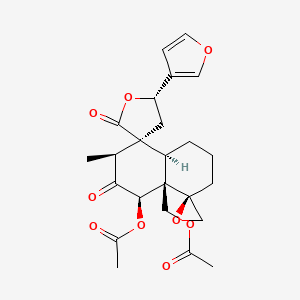
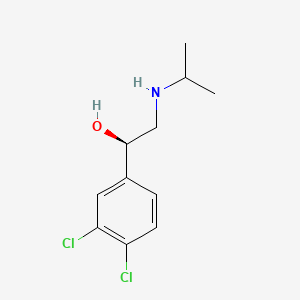
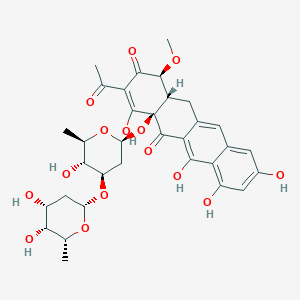
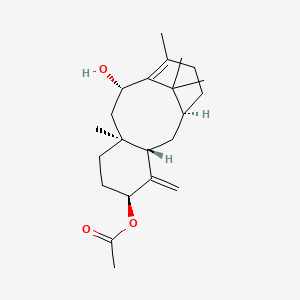
![[S-(R*,R*)]-1-(Aminoiminomethyl)-N-[[1-[N-[(2-naphthalenylsulfonyl)-L-seryl]-3-pyrrolidinyl]methyl]-3-piperidenecarboxamide](/img/structure/B1213599.png)


![1-[3-(3,4,5-Trimethoxyphenyl)propanoyl]-2,3-dihydropyridin-6-one](/img/structure/B1213604.png)
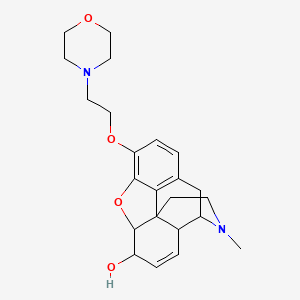
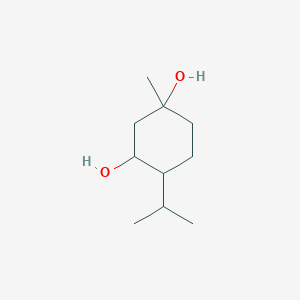
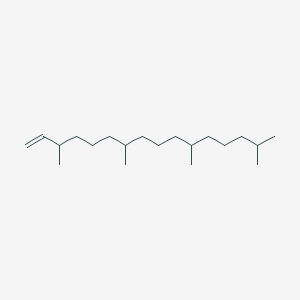
![5-ethyl-3-[[4-(2-methylpropoxy)phenyl]methylthio]-1H-1,2,4-triazole](/img/structure/B1213609.png)